molecular formula C11H10ClN3O3 B12457718 4-chloro-N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide

4-chloro-N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide

Katalognummer: B12457718
Molekulargewicht: 267.67 g/mol
InChI-Schlüssel: HENZMIQWTMJOAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of a chloro-substituted benzene ring and a pyrrolidinone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 2,5-dioxopyrrolidin-3-yl derivatives. One common method includes the condensation reaction between 4-chlorobenzohydrazide and 2,5-dioxopyrrolidin-3-one under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Wirkmechanismus

The mechanism of action of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s ability to bind to these enzymes and disrupt their function is a key aspect of its biological activity.

Vergleich Mit ähnlichen Verbindungen

4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide can be compared with other benzohydrazide derivatives, such as:

The uniqueness of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C11H10ClN3O3

Molekulargewicht

267.67 g/mol

IUPAC-Name

4-chloro-N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide

InChI

InChI=1S/C11H10ClN3O3/c12-7-3-1-6(2-4-7)10(17)15-14-8-5-9(16)13-11(8)18/h1-4,8,14H,5H2,(H,15,17)(H,13,16,18)

InChI-Schlüssel

HENZMIQWTMJOAH-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)NC1=O)NNC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.